molecular formula C37H44Cl2P2 B13157139 Propane-1,3-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) chloride

Propane-1,3-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) chloride

Cat. No.: B13157139
M. Wt: 621.6 g/mol
InChI Key: VVUPSXOSTMQAMV-UHFFFAOYSA-L
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Description

Propane-1,3-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) chloride is a complex organophosphorus compound It is characterized by the presence of phosphonium groups attached to a propane backbone, with additional substituents that include diphenyl and 3-methylbut-2-en-1-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propane-1,3-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) chloride typically involves the reaction of propane-1,3-diyl bis(diphenylphosphine) with 3-methylbut-2-en-1-yl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often facilitated by a catalyst such as palladium or platinum. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis. Additionally, industrial production may incorporate advanced purification methods like high-performance liquid chromatography (HPLC) to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Propane-1,3-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) chloride undergoes various chemical reactions, including:

    Oxidation: The phosphonium groups can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced to form the corresponding phosphine.

    Substitution: The chloride ions can be substituted with other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Corresponding phosphine.

    Substitution: Various substituted phosphonium salts depending on the nucleophile used.

Scientific Research Applications

Propane-1,3-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) chloride has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer production.

Mechanism of Action

The mechanism of action of Propane-1,3-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) chloride involves its interaction with molecular targets such as enzymes and receptors. The phosphonium groups can facilitate the formation of stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress in biological systems, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Propane-1,3-diylbis(triphenylphosphonium) bromide: Similar structure but with triphenylphosphonium groups and bromide ions.

    2-(3-Methylbut-2-en-1-yl)propane-1,3-diol: Contains similar substituents but lacks the phosphonium groups.

Uniqueness

Propane-1,3-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) chloride is unique due to its specific combination of phosphonium groups and 3-methylbut-2-en-1-yl substituents, which confer distinct chemical reactivity and potential applications. Its ability to form stable complexes with metal ions and participate in redox reactions sets it apart from other similar compounds.

Properties

Molecular Formula

C37H44Cl2P2

Molecular Weight

621.6 g/mol

IUPAC Name

3-methylbut-2-enyl-[3-[3-methylbut-2-enyl(diphenyl)phosphaniumyl]propyl]-diphenylphosphanium;dichloride

InChI

InChI=1S/C37H44P2.2ClH/c1-32(2)26-30-38(34-18-9-5-10-19-34,35-20-11-6-12-21-35)28-17-29-39(31-27-33(3)4,36-22-13-7-14-23-36)37-24-15-8-16-25-37;;/h5-16,18-27H,17,28-31H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

VVUPSXOSTMQAMV-UHFFFAOYSA-L

Canonical SMILES

CC(=CC[P+](CCC[P+](CC=C(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Cl-].[Cl-]

Origin of Product

United States

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